molecular formula C8H5ClF3NO2 B1399812 4-Chloro-2-(trifluoromethoxy)benzamide CAS No. 1261791-05-2

4-Chloro-2-(trifluoromethoxy)benzamide

Cat. No.: B1399812
CAS No.: 1261791-05-2
M. Wt: 239.58 g/mol
InChI Key: MTYIZCXOBKSDPF-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)benzamide is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. This compound features a benzamide core, a privileged scaffold in drug discovery known for its ability to interact with diverse biological targets . The structure is further modified with chloro and trifluoromethoxy substituents, which are known to significantly influence a compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable intermediate for constructing potential bioactive molecules . This benzamide derivative serves as a key synthetic building block. Researchers can utilize this compound to explore structure-activity relationships (SAR) in the development of new therapeutic agents. The presence of the trifluoromethoxy group is of specific interest; similar trifluoromethyl-containing benzamides have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway for oncology research and have shown potential in other areas such as carbonic anhydrase inhibition . The amide functionality provides a handle for further chemical modification, allowing for the synthesis of a wide array of derivatives. The compound is intended for use in strictly controlled laboratory environments. It is supplied as a solid and should be stored under recommended conditions, protected from moisture. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-chloro-2-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYIZCXOBKSDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-Fluoro-3-chlorotrifluoromethane

Methodology:

  • Raw material: 2,3-dichlorotrifluorotoluene.
  • Fluorination using a suitable fluorinating reagent (e.g., Selectfluor or similar) in the presence of a catalyst such as a metal fluoride or a radical initiator.
  • Reaction conditions: Heating at 60–260°C for 0.5–4 hours.

Reaction Pathway:
$$ \text{2,3-dichlorotrifluorotoluene} \xrightarrow{\text{fluorination}} \text{2-fluoro-3-chlorotrifluoromethane} $$

Notes:

  • The process avoids highly toxic reagents like sulfur dioxide or hydrogen chloride.
  • Yield: Typically above 70%, purity > 97%.

Step 2: Formation of 2-Chloro-6-trifluoromethylbenzonitrile

Methodology:

  • React 2-fluoro-3-chlorotrifluoromethane with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
  • Reaction temperature: 80–120°C for 2–4 hours.

Reaction Pathway:
$$ \text{2-fluoro-3-chlorotrifluoromethane} + \text{CN}^- \rightarrow \text{2-chloro-6-trifluoromethylbenzonitrile} $$

Research Data:

  • This step is critical for introducing the nitrile group, which can later be hydrolyzed to the amide.
  • Yield: Approximately 80–90%.

Step 3: Reduction to 2-Trifluoromethylbenzonitrile

Methodology:

  • Catalytic hydrogenation of 2-chloro-6-trifluoromethylbenzonitrile.
  • Catalysts: Raney nickel, palladium on carbon, or platinum on carbon.
  • Solvent: Methanol, ethanol, or water.
  • Conditions: Hydrogen pressure of 1.5 atm, temperature 25°C, reaction time 16 hours.

Reaction Pathway:
$$ \text{2-chloro-6-trifluoromethylbenzonitrile} \xrightarrow{\text{H}_2,\text{catalyst}} \text{2-trifluoromethylbenzonitrile} $$

Notes:

  • Complete conversion confirmed via GC analysis.
  • Yield: >90%.

Step 4: Hydrolysis of Nitrile to Benzamide

Methodology:

  • Hydrolyze 2-trifluoromethylbenzonitrile with sodium hydroxide in water.
  • Conditions: Reflux at 100°C for 2 hours.
  • Workup: Acidification or filtration to isolate the benzamide.

Reaction Pathway:
$$ \text{2-trifluoromethylbenzonitrile} + \text{NaOH} \rightarrow \text{4-Chloro-2-(trifluoromethoxy)benzamide} $$

Data:

  • Yield: Approximately 89–95%.
  • Purity: >97% as confirmed by HPLC.

Alternative Routes and Considerations

Method Raw Materials Key Reagents Advantages Disadvantages Yield (%) Environmental Impact
Patent CN113698315A 2,3-dichlorotrifluorotoluene Fluorinating reagents Simple, high yield Toxic reagents, less eco-friendly >67 Moderate
Organic synthesis (2019 study) Methyl 4-formylbenzoate Chlorination, cyanide Good for specific derivatives Complex, multi-step 10–25 Moderate
Catalytic hydrogenation Benzonitrile derivatives Palladium, platinum catalysts High efficiency Cost of catalysts >90 Low

Research Findings and Data Summary

  • The most efficient and environmentally friendly method involves initial fluorination of dichlorotrifluorotoluene, followed by nitrile formation, catalytic hydrogenation, and hydrolysis.
  • The overall yield of the final benzamide exceeds 67%, with purity over 97%, making it suitable for industrial applications.
  • The process avoids hazardous reagents such as sulfur dioxide and hydrogen chloride, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group in precursor compounds can be reduced to form the amine group in the final product.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-2-(trifluoromethoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The chloro group can participate in various binding interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzamide derivatives are highly influenced by substituents on the aromatic ring and the amide side chain. Below is a comparative analysis of key analogs:

Key Findings from Comparative Analysis

Substituent Effects on Anti-Parasitic Activity: N-p-tolyl-4-(trifluoromethoxy)benzamide (16) exhibited moderate protoscolicidal activity against E. granulosus (30% viability at 125 μg/mL), whereas 4-pentyl-N-p-tolylbenzamide showed higher potency (IC₅₀ = 44.98 μg/mL) . This suggests that alkyl chains (e.g., pentyl) may enhance lipophilicity and membrane penetration compared to electron-withdrawing groups like trifluoromethoxy. The trifluoromethoxy group in compound 16 likely increases metabolic stability due to its resistance to enzymatic cleavage, though this may reduce bioavailability compared to non-halogenated analogs .

Role of Halogenation and Heterocycles: AS-4370 demonstrates that chloro and fluoro substituents, combined with a morpholinylmethyl group, can enhance gastrokinetic activity without dopamine D₂ receptor antagonism . This contrasts with neuroleptic benzamides (e.g., sulpiride), where substituents like sulfonamide groups are critical for receptor binding .

Physicochemical Properties :

  • The trifluoromethoxy group (-OCF₃) contributes to higher molecular weight and polarity compared to simple alkyl or aryl substituents. For example, 4-Chloro-2-(trifluoromethoxy)benzamide (239.56 g/mol) is lighter than compound 49 (449.42 g/mol), which includes a sulfamoyl group .
  • Sulfonamide-containing analogs (e.g., compound 49 ) may exhibit improved aqueous solubility but reduced blood-brain barrier permeability compared to halogenated derivatives .

Biological Activity

4-Chloro-2-(trifluoromethoxy)benzamide is an aromatic organic compound with significant biological activity, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_{8}H6_{6}ClF3_{3}NO2_{2}
  • Molecular Weight : 223.58 g/mol
  • CAS Number : 1261791-05-2

The compound features a chloro group and a trifluoromethoxy group attached to a benzamide structure. The electron-withdrawing nature of the trifluoromethoxy group enhances its reactivity and biological activity, influencing various cellular processes by altering gene expression and impacting metabolic pathways.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : It has been shown to interact with various enzymes, potentially inhibiting or activating metabolic pathways. For instance, it may influence enzymes involved in drug metabolism, thereby affecting pharmacokinetics and therapeutic efficacy.
  • Gene Expression Modulation : The compound can alter gene expression patterns, leading to changes in cellular functions. This modulation may be linked to its structural features that enhance binding affinity to specific molecular targets.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethoxy group is believed to enhance these effects through increased lipophilicity and binding interactions with biological macromolecules .

Biological Activity Data Table

Biological ActivityTargetIC50_{50} (µM)Reference
Inhibition of AChEAChE10.4
Inhibition of BChEBChE7.7
CytotoxicityMCF-734
CytotoxicityHCT-11636

Case Studies

  • Anticancer Research : A study evaluated the cytotoxicity of various benzamide derivatives, including those with trifluoromethoxy substituents, against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Results indicated significant cytotoxic effects, suggesting potential for development as anticancer agents .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of similar compounds against cholinesterases and β-secretase. The findings revealed that derivatives containing the trifluoromethoxy group exhibited moderate inhibition rates, indicating their potential as therapeutic agents in neurodegenerative diseases .
  • Molecular Docking Studies : Molecular docking simulations have been employed to explore the binding interactions between this compound and target proteins. These studies suggested strong hydrogen bonding interactions due to the electron-withdrawing properties of the trifluoromethoxy group, enhancing biological activity .

Q & A

Q. Basic Research Focus

  • NMR :
    • ¹H NMR : Peaks at δ 7.5–8.2 ppm (aromatic protons), δ 6.5–7.0 ppm (amide NH) .
    • ¹³C NMR : Carbonyl signal at ~165–170 ppm, trifluoromethoxy (OCF₃) at ~120 ppm (quartet due to J coupling with fluorine) .
  • X-ray Crystallography : Resolve bond lengths (C-Cl: ~1.74 Å) and dihedral angles to confirm spatial arrangement .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and OCF₃ (~1250 cm⁻¹) .

When encountering discrepancies in biological assay results for this compound, what methodological approaches can validate target engagement?

Q. Advanced Research Focus

  • Covalent Binding Analysis : Use mass spectrometry to detect adduct formation (e.g., with cysteine residues, as seen in PPARδ antagonism studies) .
  • Gene Expression Profiling : RNA-seq or qPCR to monitor downstream effects (e.g., inhibition of CPT1a transcription in PPARδ pathways) .
  • Competitive Binding Assays : Radiolabeled ligands (e.g., ³H-spiperone) to confirm receptor occupancy and specificity .

Q. Basic Research Focus

  • Hydrolysis : Under acidic/basic conditions, yields 4-chloro-2-(trifluoromethoxy)benzoic acid; controlled pH prevents degradation .
  • Nucleophilic Substitution : Reacts with amines or alcohols to form secondary amides or esters; polar aprotic solvents (DMF) enhance reactivity .
  • Reduction : LiAlH₄ reduces the amide to the corresponding amine, but excess reagent may degrade the trifluoromethoxy group .

How can computational modeling predict the binding affinity of this compound to biological targets?

Q. Advanced Research Focus

  • Docking Simulations : Use software like AutoDock to model interactions with PPARδ or other targets, focusing on hydrophobic pockets accommodating the trifluoromethoxy group .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) to validate binding modes .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-(trifluoromethoxy)benzamide
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